
Tert-butoxiacetildehído
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butoxyacetaldehyde is a chemical compound with the linear formula C6H12O2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of tert-butoxyacetaldehyde is represented by the linear formula C6H12O2 . More detailed structural analysis may require advanced techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.Physical And Chemical Properties Analysis
Tert-butoxyacetaldehyde is a solid compound . It does not have a flash point, indicating that it does not ignite easily . More detailed physical and chemical properties may require laboratory analysis.Aplicaciones Científicas De Investigación
- Tert-butoxiacetildehído sirve como un bloque de construcción versátil en la síntesis orgánica. Los químicos lo utilizan para introducir el grupo funcional tert-butoxiacetil en las moléculas. Este grupo actúa como un grupo protector para los ácidos carboxílicos debido a su estabilidad frente a los nucleófilos y los agentes reductores. Se emplea comúnmente en la síntesis de péptidos y la protección de aminoácidos durante las transformaciones químicas .
- Los investigadores utilizan isótopos estables para estudiar varios procesos en sistemas ambientales y biológicos. Los éteres oxigenados, incluido el metil tert-butil éter (MTBE), se añaden a las formulaciones de gasolina para mejorar la eficiencia de la combustión y reducir las emisiones. El análisis de isótopos estables de estos compuestos puede proporcionar información sobre su destino en el medio ambiente y su impacto en la calidad del aire .
Síntesis orgánica y grupo protector
Análisis de isótopos estables
Safety and Hazards
Mecanismo De Acción
Target of Action
Tert-butoxyacetaldehyde is a unique chemical compound with a linear formula of C6H12O2 It’s worth noting that compounds similar to tert-butoxyacetaldehyde, such as those involving the telomerase reverse transcriptase (tert), have been studied extensively . TERT is a key component of the telomerase enzyme, which plays a crucial role in maintaining telomere length and genome stability .
Mode of Action
Based on the studies related to tert, it can be inferred that tert interacts with its targets, leading to changes in cellular functions . For instance, TERT can regulate telomere elongation, ultimately participating in cellular processes in a telomere-dependent or -independent manner .
Biochemical Pathways
For example, TERT activation targets DNA methylation and multiple aging hallmarks . It also plays a significant role in aging processes and is associated with multiple aging hallmarks and associated pathologies .
Pharmacokinetics
The pharmacokinetics of a drug molecule, including its adme properties, significantly impact its bioavailability .
Result of Action
For instance, TERT activation in primary human cells and naturally aged mice promotes telomere synthesis, reduces cellular senescence and inflammatory cytokines, and silences p16INK4a expression via upregulation of DNMT3B-mediated promoter hypermethylation .
Action Environment
For instance, the release of a substance to the environment can occur from outdoor use in long-life materials with low release rate (e.g., metal, wooden and plastic construction and building materials) and indoor use in long-life materials with low release rate (e.g., flooring, furniture, toys, construction materials, curtains, footwear) .
Análisis Bioquímico
Biochemical Properties
Tert-butoxyacetaldehyde, like other aldehydes, can participate in various biochemical reactions. It can act as an electrophile, reacting with nucleophiles such as proteins, enzymes, and other biomolecules. This interaction can lead to the formation of Schiff bases, which can further undergo reactions to form other compounds. Specific enzymes or proteins that interact with Tert-butoxyacetaldehyde have not been identified yet .
Molecular Mechanism
The molecular mechanism of Tert-butoxyacetaldehyde is not well-understood. As an aldehyde, it can form covalent bonds with nucleophilic sites on biomolecules, potentially leading to changes in their function. This could result in enzyme inhibition or activation, changes in gene expression, and other effects .
Dosage Effects in Animal Models
There is currently no available data on the effects of different dosages of Tert-butoxyacetaldehyde in animal models. Future studies could provide valuable insights into its threshold effects, toxicity, and adverse effects at high doses .
Metabolic Pathways
Aldehydes can be metabolized through oxidation to carboxylic acids or reduction to alcohols .
Transport and Distribution
It is likely to be transported across cell membranes by passive diffusion due to its small size and lipophilic nature .
Subcellular Localization
Small lipophilic molecules like Tert-butoxyacetaldehyde can diffuse across membranes and may be found throughout the cell .
Propiedades
IUPAC Name |
2-[(2-methylpropan-2-yl)oxy]acetaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-6(2,3)8-5-4-7/h4H,5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMUYZOMGNHBYHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
28047-97-4 |
Source


|
| Record name | 2-(tert-butoxy)acetaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

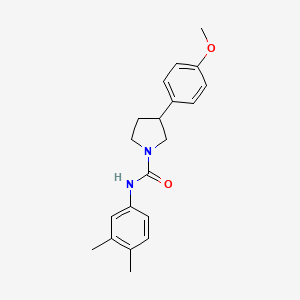
![5-Cyclopropyl-N-[(E)-3-methylsulfonylprop-2-enyl]-2-phenylpyrazole-3-carboxamide](/img/structure/B2576431.png)
![(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(4-(dimethylamino)phenyl)methanone](/img/structure/B2576432.png)
![7-benzyl-1,3-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2576436.png)
![7-[4-(dimethylamino)phenyl]-5-methyl-N-(pyridin-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2576438.png)
![5-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]-3H-2-benzofuran-1-one](/img/structure/B2576440.png)
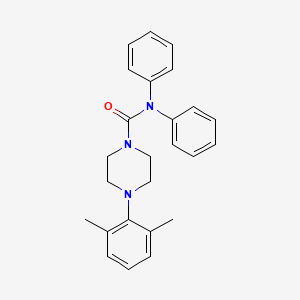
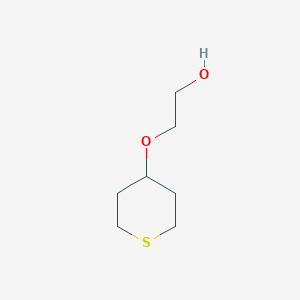
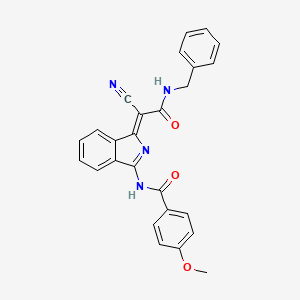
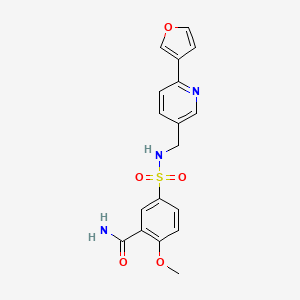
![3-Methoxy-4-[2-(3-phenoxyphenoxy)ethoxy]benzaldehyde](/img/structure/B2576447.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2576449.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide](/img/structure/B2576450.png)
